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For Researchers, Scientists, and Drug Development Professionals

Introduction to CHAPS in Protein-Protein Interaction
Studies

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-
denaturing detergent crucial for studying protein-protein interactions (PPIs). Its unique
properties make it highly effective in solubilizing membrane proteins while preserving their
native conformation and the integrity of protein complexes.[1] This makes CHAPS an ideal
choice for sensitive applications such as co-immunoprecipitation (Co-IP) and pull-down assays
aimed at identifying and characterizing novel PPIs.

The zwitterionic nature of CHAPS, possessing both a positive and a negative charge, allows it
to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing the proteins
themselves. Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its
removal by dialysis, which is advantageous for downstream analytical techniques.

Data Presentation: Comparative Effects of
Detergents on Protein Interaction Studies

While direct quantitative comparisons of co-immunoprecipitation yields with different detergents
are highly dependent on the specific proteins and interaction affinities, the following table
summarizes the general properties and a semi-quantitative comparison between CHAPS and
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the commonly used non-ionic detergent, Triton X-100.[2] Additionally, a quantitative comparison

for the solubilization of a specific enzyme is provided.

Feature CHAPS Triton X-100 Reference
Type Zwitterionic Non-ionic [1112]
Milder, preserves a
More stringent, can broader range of
Nature disrupt weaker, non- interactions, including [2]

specific interactions.

weaker and non-

specific ones.

Typical Outcome

Cleaner
immunoprecipitation
with lower

background.

Higher yield of co-
precipitated proteins,
but potentially higher

background.

[2]

Use Case

Ideal for confirming
strong, specific

interactions.

Suitable for initial
screening of potential

interactions.

[2]

Quantitative Comparison of Detergent Efficacy on Enzyme Solubilization

Enzyme

Optimal CHAPS
Concentration for
Solubilization

Equivalent Triton
X-100
Concentration for
Similar Activity

Reference

Polygalacturonic acid
(PGA) synthase

20 mM

0.5% (wiv)

[3]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) using CHAPS Lysis

Buffer
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This protocol describes the co-immunoprecipitation of a target protein ("bait") and its interacting
partners ("prey") from cultured mammalian cells using a CHAPS-based lysis buffer.

Materials:

e CHAPS Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v)
CHAPS.

e Protease and phosphatase inhibitor cocktails.

o Cultured mammalian cells expressing the proteins of interest.
e Phosphate-buffered saline (PBS), ice-cold.

e Antibody against the "bait" protein.

e Protein A/G magnetic beads.

e Wash Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NacCl, 0.1% (w/v) CHAPS.
o Elution Buffer: 0.1 M Glycine-HCI (pH 2.5).

» Neutralization Buffer: 1 M Tris-HCI (pH 8.5).

o SDS-PAGE sample buffer.

Procedure:

e Cell Lysis:

Wash cultured cells with ice-cold PBS.

[e]

o

Lyse the cells by adding ice-cold CHAPS Lysis Buffer supplemented with protease and
phosphatase inhibitors.

o

Incubate on ice for 30 minutes with occasional vortexing.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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o Collect the supernatant containing the protein lysate.

e Immunoprecipitation:

o Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a
rotator.

o Remove the beads and add the specific antibody against the "bait" protein to the pre-
cleared lysate.

o Incubate for 2-4 hours or overnight at 4°C on a rotator.

o Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
e Washing:

o Pellet the beads using a magnetic stand and discard the supernatant.

o Wash the beads three times with ice-cold Wash Buffer.
e Elution:

o Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-
10 minutes at room temperature.

o Pellet the beads and collect the supernatant containing the eluted proteins.
o Neutralize the eluate by adding Neutralization Buffer.
e Analysis:

o Add SDS-PAGE sample buffer to the eluate, boil, and analyze by SDS-PAGE and Western
blotting using antibodies against the "bait" and potential "prey" proteins.

Pull-Down Assay using a Tagged "Bait" Protein and
CHAPS Buffer
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This protocol is for an in vitro assay to confirm a suspected PPI using a purified, tagged "bait"
protein and a cell lysate containing the "prey" protein.

Materials:

e CHAPS Binding Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v)
CHAPS.

» Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged).
« Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose).

o Cell lysate containing the "prey" protein, prepared using CHAPS Lysis Buffer as described in
the Co-IP protocol.

o Wash Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NacCl, 0.1% (w/v) CHAPS.

» Elution Buffer specific for the tag (e.g., buffer with reduced glutathione for GST-tags, or
imidazole for His-tags).

o SDS-PAGE sample buffer.
Procedure:
o Immobilization of "Bait" Protein:

o Incubate the purified tagged "bait" protein with the corresponding affinity resin in CHAPS
Binding Buffer for 1-2 hours at 4°C.

o Wash the resin three times with CHAPS Binding Buffer to remove unbound "bait" protein.
» Binding of "Prey" Protein:

o Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait"
protein.

o Incubate for 2-4 hours at 4°C on a rotator.
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e Washing:

o Pellet the resin by centrifugation and discard the supernatant.

o Wash the resin three to five times with ice-cold Wash Buffer.
 Elution:

o Elute the protein complexes from the resin using the appropriate Elution Buffer.
e Analysis:

o Analyze the eluted fractions by SDS-PAGE and Western blotting with an antibody against
the "prey" protein.

Visualizations
Co-Immunoprecipitation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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